molecular formula C11H9NO2 B11908628 2,4-Dimethylquinoline-5,8-dione CAS No. 52824-08-5

2,4-Dimethylquinoline-5,8-dione

Cat. No.: B11908628
CAS No.: 52824-08-5
M. Wt: 187.19 g/mol
InChI Key: GWHILZONOPRFRA-UHFFFAOYSA-N
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Description

2,4-Dimethylquinoline-5,8-dione is an organic compound with the chemical formula C11H9NO2 It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylquinoline-5,8-dione can be synthesized through several methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. This reaction is typically carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .

Another method involves the treatment of anthranil with 1,3-diphenyl-propane-1,3-dione, resulting in quinoline cyclization to produce 2-Phenyl-3-benzoylquinoline .

Industrial Production Methods

Industrial production methods for this compound often involve the use of scalable and efficient synthetic routes. For example, the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere at room temperature using anhydrous acetonitrile as a solvent is a viable industrial method .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylquinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different quinoline-based structures.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

2,4-Dimethylquinoline-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethylquinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting cellular processes. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair . This inhibition can lead to the disruption of cellular functions and has potential therapeutic applications in treating diseases such as cancer.

Comparison with Similar Compounds

2,4-Dimethylquinoline-5,8-dione can be compared with other similar compounds, such as:

Properties

CAS No.

52824-08-5

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2,4-dimethylquinoline-5,8-dione

InChI

InChI=1S/C11H9NO2/c1-6-5-7(2)12-11-9(14)4-3-8(13)10(6)11/h3-5H,1-2H3

InChI Key

GWHILZONOPRFRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)C=CC2=O)C

Origin of Product

United States

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